molecular formula C19H15N3O2S B5549847 2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide

2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide

Cat. No. B5549847
M. Wt: 349.4 g/mol
InChI Key: HYRMHNXXZWEQDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions, often starting from basic building blocks like N-aryl-2-chloroacetamides, which serve as electrophilic components for forming fused ring structures such as thiazolo[3,2-a]pyrimidinones. These reactions typically yield the desired products through a series of steps including ring closure and elimination of by-products, confirmed by analytical and spectral studies (Janardhan et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of related compounds is crucial for understanding their chemical behavior and potential applications. For instance, crystallographic studies reveal the planarity of benzofuro[3,2-d]pyrimidine units and their orientations relative to attached phenyl rings, which influence their chemical properties and interactions (Qu, Pan, & Hu, 2007).

Scientific Research Applications

Scientific Research Applications of Related Compounds

Pharmacological Applications

Compounds structurally related to benzofuro[3,2-d]pyrimidin have been explored for various pharmacological applications. For example, Zaleplon, a non-benzodiazepine sedative-hypnotic, which shares the pyrimidin motif, is used in the treatment of insomnia. This indicates the potential of related structures for central nervous system applications (Heydorn, 2000).

Toxicological Perspectives

The toxicological profiles of compounds are critical in drug development. Studies on similar compounds, such as ketamine, provide insights into the metabolic pathways, potential neuroprotective properties, and the balance between therapeutic efficacy and adverse effects, guiding the safety assessment of new psychoactive substances (Peltoniemi et al., 2016).

Chemical Synthesis and Modification

Synthetic strategies to access biologically interesting benzazoles, such as guanidinobenzazoles, highlight the importance of chemical modifications in enhancing biological activity and developing new therapeutic agents. This area of research is crucial for the development of new drugs with improved efficacy and safety profiles (Rosales-Hernández et al., 2022).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This application demonstrates the versatility of pyrimidine-containing compounds beyond pharmaceuticals, extending to materials science (Lipunova et al., 2018).

properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-20-17-14-9-5-6-10-15(14)24-18(17)19(21-12)25-11-16(23)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRMHNXXZWEQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)SCC(=O)NC3=CC=CC=C3)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide

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